3-Methylglutaconic acid

Overview

Description

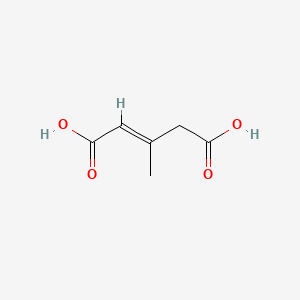

3-Methylglutaconic acid is a branched-chain organic acid that serves as an intermediate in the mitochondrial leucine catabolism pathway. It is commonly found in trace amounts in the urine of healthy individuals but can be significantly elevated in patients with certain metabolic disorders, particularly those affecting mitochondrial function .

Mechanism of Action

Target of Action

3-Methylglutaconic acid, also known as (E)-3-methylpent-2-enedioic acid, is primarily involved in the catabolism of leucine, an essential amino acid . The primary target of this compound is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) . This enzyme plays a crucial role in the metabolic pathway of leucine .

Mode of Action

The mode of action of this compound involves its conversion from 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-MGH . This conversion is a key step in the leucine catabolic pathway .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the mitochondrial leucine catabolism . In this pathway, this compound, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-CoA to HMG-CoA by the enzyme 3-MGH is disturbed . This disturbance is the underlying cause in 3-MGA-uria type I .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its metabolism in the mitochondria as part of the leucine catabolic pathway . .

Result of Action

The result of the action of this compound is the production of HMG-CoA, an important intermediate in various metabolic pathways . When the conversion of 3-methylglutaconyl-coa to hmg-coa is disturbed, it leads to the accumulation of this compound and other metabolites in the urine, a condition known as 3-methylglutaconic aciduria .

Action Environment

The action of this compound primarily takes place in the mitochondria, where it is involved in the catabolism of leucine . Environmental factors that could influence its action, efficacy, and stability include the availability of coenzymes and substrates, the presence of the enzyme 3-MGH, and the overall mitochondrial function .

Biochemical Analysis

Biochemical Properties

3-Methylglutaconic acid is involved in several biochemical reactions. It interacts with enzymes such as 3-methylglutaconyl-CoA hydratase, which converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA . This interaction is crucial for the proper degradation of leucine. Additionally, this compound can induce oxidative damage to lipids and proteins, leading to oxidative stress in cells .

Cellular Effects

This compound has various effects on cellular processes. It can induce oxidative stress by decreasing non-enzymatic antioxidant defenses in the cerebral cortex . This oxidative stress can lead to cellular damage and has been linked to brain damage diseases. Furthermore, elevated levels of this compound are associated with mitochondrial dysfunction, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It binds to enzymes such as 3-methylglutaconyl-CoA hydratase, inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce oxidative damage within an hour of exposure . The stability and degradation of this compound in vitro and in vivo can influence its long-term effects on cellular function. For instance, prolonged exposure can lead to sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Studies have shown that high doses of this compound can cause cardiovascular changes and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in the leucine degradation pathway and the mevalonate shunt . It interacts with enzymes such as 3-methylglutaconyl-CoA hydratase and 3-hydroxy-3-methylglutaryl-CoA lyase, affecting metabolic flux and metabolite levels . These interactions are crucial for maintaining proper metabolic function and energy production in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in metabolic reactions . Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylglutaconic acid can be synthesized through the oxidation of 3-methylglutaric acid. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and diagnostics. it can be produced through biotechnological methods involving the fermentation of specific bacterial strains that possess the necessary enzymatic pathways for its synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-methylglutaric acid.

Reduction: It can be reduced to form 3-methylglutaryl-CoA.

Substitution: The carboxyl groups can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alcohols in the presence of acid catalysts.

Major Products:

Oxidation: 3-Methylglutaric acid.

Reduction: 3-Methylglutaryl-CoA.

Substitution: Esters of this compound

Scientific Research Applications

3-Methylglutaconic acid has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of organic acid metabolism.

Biology: It serves as a biomarker for certain metabolic disorders, particularly those affecting mitochondrial function.

Medicine: It is used in diagnostic tests for metabolic disorders such as 3-methylglutaconic aciduria.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Comparison with Similar Compounds

3-Methylglutaric acid: Similar structure but lacks the double bond present in 3-methylglutaconic acid.

3-Hydroxy-3-methylglutaric acid: Contains a hydroxyl group, making it more polar.

Glutaconic acid: Lacks the methyl group present in this compound.

Uniqueness: this compound is unique due to its specific role in the leucine catabolism pathway and its association with mitochondrial disorders. Its structure allows it to participate in a variety of biochemical reactions that are crucial for cellular metabolism .

Properties

CAS No. |

15649-56-6 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(Z)-3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2- |

InChI Key |

WKRBKYFIJPGYQC-RQOWECAXSA-N |

SMILES |

CC(=CC(=O)O)CC(=O)O |

Isomeric SMILES |

C/C(=C/C(=O)O)/CC(=O)O |

Canonical SMILES |

CC(=CC(=O)O)CC(=O)O |

| 5746-90-7 | |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

3-methylglutaconic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What metabolic pathways involve 3-MGA?

A1: 3-MGA is an intermediate in two key metabolic pathways:

- Leucine degradation pathway: This pathway breaks down the amino acid leucine to generate energy. 3-Methylglutaconyl-CoA hydratase (MGH) is the enzyme responsible for converting 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in this pathway. [, , , ]

- Mevalonate pathway: This pathway produces cholesterol and other essential isoprenoids. 3-MGA can be produced from intermediates in the mevalonate pathway, particularly through the mevalonate shunt. [, ]

Q2: How is 3-MGA linked to mitochondrial dysfunction?

A2: Several 3-MGA subtypes, particularly type IV, are associated with defects in mitochondrial oxidative phosphorylation. [, , ] This dysfunction can lead to a buildup of 3-MGA and other metabolites, reflecting impaired energy production within the mitochondria.

Q3: How is 3-MGA detected and diagnosed?

A3: Increased levels of 3-MGA in urine are a hallmark of 3-MGAs. Diagnosis often begins with newborn screening using tandem mass spectrometry (MS/MS) to detect abnormal acylcarnitine profiles, including elevated 3-hydroxyisovalerylcarnitine (C5OH). [, , ] Further confirmation involves quantifying 3-MGA and other related metabolites in urine using gas chromatography-mass spectrometry (GC-MS). [, , ] Genetic testing is crucial to confirm the specific subtype of 3-MGA and identify the underlying gene mutations. [, , , ]

Q4: What are the different types of 3-MGAs and their genetic causes?

A4: 3-MGAs are a group of genetically and clinically heterogeneous disorders.

- Type I 3-MGA (MGCA1) is caused by mutations in the AUH gene, encoding MGH. [, , , ]

- Type III 3-MGA (Costeff syndrome) is caused by mutations in the OPA3 gene. [, ]

- Type IV 3-MGA encompasses a broader range of genetic causes, often involving genes related to mitochondrial function, including SUCLA2, POLG1, TMEM70, and RYR1. [, ]

- Other subtypes are associated with mutations in genes such as SERAC1 (MEGDEL syndrome), CLPB, DNAJC19, and TIMM50. [, , , ]

Q5: How do genetic variations in these genes lead to 3-MGA accumulation?

A5: Mutations in these genes can disrupt different aspects of leucine metabolism or mitochondrial function:

- AUH mutations: Directly impair MGH activity, leading to 3-methylglutaconyl-CoA accumulation, which is then hydrolyzed to 3-MGA. [, ]

- OPA3 mutations: Though the exact mechanism is unclear, OPA3 is implicated in mitochondrial function and may impact the mevalonate pathway, contributing to 3-MGA buildup. [, ]

- Mutations in other genes: Disrupt mitochondrial respiratory chain function, leading to energy deficiency and a compensatory increase in leucine catabolism, ultimately resulting in 3-MGA accumulation. [, , ]

Q6: What are the clinical features of 3-MGAs?

A6: 3-MGAs present with a wide spectrum of clinical severity, ranging from asymptomatic individuals to those with severe multi-system involvement. Common features include:

- Neurological manifestations: Developmental delay, intellectual disability, seizures, spasticity, ataxia, and dystonia. [, , , , , , ]

- Cardiac abnormalities: Cardiomyopathy (dilated or hypertrophic), heart failure, and arrhythmias. [, , , ]

- Other features: Growth retardation, dysmorphic features, neutropenia, deafness, and liver dysfunction. [, , , ]

Q7: How are 3-MGAs managed clinically?

A7: Treatment for 3-MGAs is primarily supportive, focusing on managing symptoms and preventing complications:

- Dietary interventions: Leucine restriction can be beneficial in some cases, particularly for MGCA1, to reduce the accumulation of toxic metabolites. [, , ]

- Supplementation: Carnitine supplementation may be helpful in addressing carnitine deficiency, which can occur secondary to metabolic derangements. [, ]

- Other supportive measures: Addressing specific symptoms, such as managing seizures, providing physical and occupational therapy, and monitoring cardiac function. [, ]

Q8: What are the future directions for 3-MGA research?

A8: Key areas of focus for future research include:

- Elucidating the precise functions of involved proteins: This will further our understanding of disease mechanisms and potential therapeutic targets. [, , ]

- Improving newborn screening and diagnostic tools: This will allow for earlier identification and intervention, potentially improving long-term outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-Naphthalenyl(oxo)methyl]-3-indolecarboxylic acid methyl ester](/img/structure/B1224810.png)

![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)

![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)

![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)

![N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1224820.png)

![N-[(2-chloro-6-phenoxyphenyl)methyl]benzenesulfonamide](/img/structure/B1224824.png)

![1-[1-(1-Ethyl-3-methyl-4-pyrazolyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B1224827.png)

![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)

![4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1224830.png)